molecular formula C23H19N3O4S B2513735 4-Benzyl-N-(5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamid CAS No. 898458-48-5

4-Benzyl-N-(5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamid

Katalognummer: B2513735
CAS-Nummer: 898458-48-5
Molekulargewicht: 433.48
InChI-Schlüssel: UPUXAONGDZJTBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group, a methylsulfonyl phenyl group, and a benzamide moiety, making it a molecule of interest in various fields of scientific research.

Wissenschaftliche Forschungsanwendungen

4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the oxadiazole intermediate.

    Attachment of the methylsulfonyl phenyl group: This can be done through a sulfonation reaction, where a methylsulfonyl chloride reacts with the phenyl group under basic conditions.

    Formation of the benzamide moiety: This step involves the reaction of the oxadiazole intermediate with a benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl and phenyl derivatives.

Wirkmechanismus

The mechanism of action of 4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyl and methylsulfonyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(trifluoromethyl)benzoyl chloride
  • 4-(trifluoromethyl)benzyl bromide
  • 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide

Uniqueness

4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19_{19}H20_{20}N2_{2}O3_{3}S
  • Molecular Weight : 356.44 g/mol

The presence of the oxadiazole moiety is significant for its biological activity, as this heterocyclic structure is often associated with various pharmacological effects.

Synthesis

The synthesis of 4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

  • Formation of the Oxadiazole Ring : The reaction between an appropriate hydrazine derivative and a carboxylic acid derivative leads to the formation of the oxadiazole ring.
  • Benzamide Formation : The oxadiazole is then coupled with benzylamine to form the final product.

Anticancer Activity

Recent studies have shown that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that 4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide displayed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50_{50} values were reported in the low micromolar range, indicating potent activity .
Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)5.6
A549 (Lung Cancer)7.2

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • It exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

The proposed mechanism for its anticancer activity involves:

  • Induction of apoptosis through the activation of caspases.
  • Inhibition of cell proliferation via cell cycle arrest at the G2/M phase.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzamide and oxadiazole moieties significantly influence biological activity:

  • Substituents on the phenyl ring enhance lipophilicity and improve cellular uptake.
  • The presence of electron-withdrawing groups (e.g., methylsulfonyl) contributes to increased potency against cancer cells by stabilizing the compound's active conformation.

Case Studies

A notable case study involved the evaluation of similar oxadiazole derivatives in clinical settings:

  • Study on Anticancer Efficacy : In a preclinical trial involving xenograft models, derivatives similar to 4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide showed promising results in reducing tumor size without significant toxicity .
  • Antimicrobial Screening : Another study assessed various derivatives against a panel of pathogens and found that modifications at the benzamide position led to enhanced antibacterial activity .

Eigenschaften

IUPAC Name

4-benzyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-31(28,29)20-9-5-8-19(15-20)22-25-26-23(30-22)24-21(27)18-12-10-17(11-13-18)14-16-6-3-2-4-7-16/h2-13,15H,14H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUXAONGDZJTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.